molecular formula C17H19Cl B029631 1-Chloromethyl-4-cyclohexylnaphthalene CAS No. 71109-04-1

1-Chloromethyl-4-cyclohexylnaphthalene

Cat. No. B029631
CAS RN: 71109-04-1
M. Wt: 258.8 g/mol
InChI Key: YCBGZXAJACCOAD-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-cyclohexylnaphthalene is a chemical compound that has been synthesized and studied for its unique properties and reactions. This compound is notable for its potential as a scaffold in organic synthesis, providing a versatile basis for various chemical reactions and modifications due to its structural features.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reaction sequences, such as the gram-scale synthesis of derivatives involving chloro, methyl, and phenyl groups on a naphthalene scaffold. For example, a three-step sequence involving stereoselective dichlorocarbene addition, addition reaction of phenyllithium, and a SnCl4-mediated benzannulation has been developed to produce compounds with contiguous reaction positions, demonstrating the complexity and robustness of synthetic strategies in this chemical space (Moriguchi et al., 2020).

Molecular Structure Analysis

Structural characterization, including X-ray diffraction, has been performed on similar compounds to elucidate their crystal and molecular structure. These studies reveal the conformations of cyclohexene rings and the spatial arrangement of substituents, which are crucial for understanding the reactivity and properties of these molecules (Shi et al., 2007).

Chemical Reactions and Properties

The chlorination of related naphthalene derivatives leads to products of both substitution and addition. This highlights the reactivity of such compounds towards halogenation and the potential for further functionalization through various chemical reactions (Cum et al., 1967).

Physical Properties Analysis

Studies on similar compounds focus on their synthesis and characterization, including their physical state, boiling points, and solubility. These physical properties are essential for determining the compound's applicability in different chemical processes and its behavior in various solvents (Wang Jinyan, 2000).

Chemical Properties Analysis

Palladium-catalyzed cross-coupling reactions of chloromethyl derivatives with potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, have been explored. This demonstrates the versatility of chloromethyl-naphthalene derivatives in forming various chemical bonds and the potential for creating a wide range of functionalized products (Molander et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis and characterization of various compounds starting from chloromethyl and naphthalene derivatives have been reported. For instance, studies have developed methods for the synthesis of poly(aryl ether ketone) containing cyclohexene moieties through nucleophilic displacement reactions, demonstrating the utility of chloromethylated naphthalenes in polymer chemistry (Wang Jinyan, 2000).

Interaction with Biological Molecules

  • Research on the interaction of chloroethylated naphthalenes with nucleic acids and proteins has been conducted to understand their potential biological effects. One study examined the macromolecular binding of a chloroethylated naphthalene compound in L1210 leukemia-bearing mice, revealing extensive binding to proteins and some binding to nucleic acids (C. J. Cheng et al., 1972).

Analytical Applications

  • Chloromethyl naphthalene derivatives have been employed in analytical chemistry, such as the use of Dansyl-Chloride for detecting amino acids and serotonin in nervous tissue. Dansyl-Cl, a derivative related to naphthalene sulfonates, showcases the broad applicability of chloromethyl naphthalenes in fluorescent labeling and detection technologies (B. Leonard & N. Osborne, 1975).

Environmental Chemistry

  • In environmental chemistry, the synthesis and study of chlorinated naphthalenes and their degradation products have been explored to understand the formation of potentially harmful environmental pollutants. Research on the chlorination of methylnaphthalenes, including 1-methylnaphthalene, and their reactions leading to various chlorinated products highlight the environmental relevance of chloromethyl naphthalene derivatives (R. Garcia et al., 1992).

Material Science

  • In material science, the construction of hypercrosslinked polymers using chloromethylated precursors for applications such as solid phase microextraction of phthalate esters from water samples demonstrates the utility of chloromethyl naphthalenes in creating advanced materials for environmental monitoring (Jinqiu Li et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, (Chloromethyl)naphthalene, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)-4-cyclohexylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h4-5,8-11,13H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGZXAJACCOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633257
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-4-cyclohexylnaphthalene

CAS RN

71109-04-1
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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